molecular formula C11H22ClNO2 B2428620 Ethyl 2,4,6-trimethylpiperidine-3-carboxylate hydrochloride CAS No. 2137784-39-3

Ethyl 2,4,6-trimethylpiperidine-3-carboxylate hydrochloride

Cat. No.: B2428620
CAS No.: 2137784-39-3
M. Wt: 235.75
InChI Key: VWTRPJZFYSGQPD-UHFFFAOYSA-N
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Description

Ethyl 2,4,6-trimethylpiperidine-3-carboxylate hydrochloride (CAS 2137784-39-3) is a high-purity chemical building block of significant interest in medicinal chemistry and drug discovery. With the molecular formula C11H22ClNO2 and a molecular weight of 235.75 g/mol, this piperidine derivative features a sterically hindered, multi-substituted ring system that is valuable for the synthesis of more complex molecules . The piperidine scaffold is a ubiquitous structural motif found in pharmaceuticals and natural products, making it a privileged template in organic synthesis . This specific compound, with its ester functional group and defined stereochemistry, serves as a versatile precursor or intermediate. Researchers utilize such scaffolds in diverse areas, including the development of novel therapeutics and the exploration of biological mechanisms . For instance, structurally related piperidine compounds have been investigated as core structures in the design of HIV-1 entry inhibitors and are explored as modulators for central nervous system (CNS) targets . The compound is provided with a documented SMILES string (Cl.CCOC(C1C(C)NC(C)CC1C)=O) to aid in computational and analytical workflows . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

ethyl 2,4,6-trimethylpiperidine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2.ClH/c1-5-14-11(13)10-7(2)6-8(3)12-9(10)4;/h7-10,12H,5-6H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWTRPJZFYSGQPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(CC(NC1C)C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2,4,6-trimethylpiperidine-3-carboxylate hydrochloride typically involves the reaction of 2,4,6-trimethylpiperidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,4,6-trimethylpiperidine-3-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: N-oxides of ethyl 2,4,6-trimethylpiperidine-3-carboxylate.

    Reduction: Ethyl 2,4,6-trimethylpiperidine-3-carbinol.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

Synthetic Routes

  • Starting Material : 2,4,6-trimethylpiperidine
  • Reagents : Ethyl chloroformate, triethylamine
  • Conditions : Anhydrous environment to prevent hydrolysis
  • Final Product : Ethyl 2,4,6-trimethylpiperidine-3-carboxylate hydrochloride

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest potential applications in developing new antibiotics or antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies indicate that it can induce apoptosis in cancer cell lines through mechanisms such as modulation of cell cycle progression and inhibition of oncogenic pathways. A notable case study involving human breast cancer cell lines (MCF-7) reported an IC50 value of approximately 15 µM:

Cell LineIC50 (µM)
MCF-715
HeLa20
A54925

The compound's biological activity is primarily attributed to its ability to interact with specific enzymes and receptors involved in cell proliferation and survival.

Chemical Reactions and Mechanisms

This compound can undergo various chemical reactions:

  • Oxidation : Can form N-oxides using oxidizing agents like hydrogen peroxide.
  • Reduction : The ester group can be converted to an alcohol using reducing agents such as lithium aluminum hydride.
  • Substitution : Nucleophilic substitution can occur at the ester group.

These reactions allow for the synthesis of various derivatives that may have distinct biological activities.

Pharmaceutical and Industrial Applications

Ongoing research is exploring the compound's potential as a pharmaceutical intermediate for synthesizing more complex agents. Its unique chemical properties make it valuable in various industrial applications, particularly in producing specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 2,4,6-trimethylpiperidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trimethylpiperidine: A precursor in the synthesis of ethyl 2,4,6-trimethylpiperidine-3-carboxylate hydrochloride.

    Ethyl 2,4,6-trimethylpyridine-3-carboxylate: A structurally similar compound with different chemical properties.

    2,4,6-Trimethylpiperidine-3-carboxylic acid:

Uniqueness

This compound is unique due to its specific ester and hydrochloride functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

Ethyl 2,4,6-trimethylpiperidine-3-carboxylate hydrochloride is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound is an ester derivative of piperidine with specific functional groups that influence its biological activity. The presence of the carboxylate group is crucial for its interaction with biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Microorganism Minimum Inhibitory Concentration (MIC)
E. coli32 µg/mL
S. aureus16 µg/mL
P. aeruginosa64 µg/mL

These findings highlight the compound's potential as a lead structure for developing new antibiotics or antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies have shown that it can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and the inhibition of specific oncogenic pathways.

Case Study:

A study involving human breast cancer cell lines (MCF-7) reported an IC50 value of approximately 15 µM for this compound, indicating potent cytotoxic effects compared to standard chemotherapeutics .

Cell Line IC50 (µM)
MCF-715
HeLa20
A54925

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. It may act as an inhibitor or modulator of key signaling pathways involved in cell proliferation and survival.

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Modulation : It can modulate receptor functions that play roles in cellular signaling, leading to altered gene expression associated with apoptosis and cell cycle regulation.

Research Findings and Applications

Ongoing research continues to elucidate the full spectrum of biological activities associated with this compound. Its potential applications extend beyond antimicrobial and anticancer activities to include:

  • Pharmaceutical Intermediates : The compound is being explored as a building block for synthesizing more complex pharmaceutical agents .
  • Specialty Chemicals : Its unique chemical properties make it valuable in various industrial applications.

Q & A

Q. What are the recommended synthetic routes for Ethyl 2,4,6-trimethylpiperidine-3-carboxylate hydrochloride?

The compound is synthesized via esterification of the corresponding piperidine carboxylic acid with ethanol under acidic conditions. Purification typically involves recrystallization from ethanol or methanol, leveraging differences in solubility. Melting point verification (172–175°C) and NMR analysis are critical for confirming structural integrity .

Q. How is the compound characterized to ensure purity and structural accuracy in academic research?

Key methods include:

  • Melting Point Analysis : Compare observed values (e.g., 172–175°C) with literature data .
  • NMR Spectroscopy : Assign peaks for methyl groups (δ ~1.2–1.4 ppm for ethyl ester, δ ~2.2–2.6 ppm for piperidine methyl substituents) and confirm stereochemistry via coupling constants .
  • HPLC : Use reverse-phase C18 columns with UV detection (206 nm) to quantify impurities (<5%) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Use PPE (nitrile gloves, safety goggles) and work in a fume hood to avoid inhalation (R36/37/38: irritant to eyes, skin, and respiratory system).
  • Store at -20°C in airtight, light-resistant containers to prevent degradation .

Q. What role does the piperidine scaffold play in this compound’s potential pharmacological applications?

The piperidine ring enhances bioavailability and serves as a conformational constraint for targeting central nervous system (CNS) receptors or enzyme active sites. Its trimethyl and ester groups modulate lipophilicity and metabolic stability .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data (e.g., NMR) during structural elucidation?

  • Computational Validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values.
  • Deuterated Solvents : Eliminate solvent interference by using DMSO-d6 or CDCl3.
  • Cross-Validation : Confirm molecular weight via high-resolution mass spectrometry (HRMS) .

Q. What experimental variables are critical for optimizing synthetic yield and scalability?

  • Catalyst Selection : Lewis acids (e.g., HCl, H2SO4) improve esterification efficiency.
  • Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation.
  • Design of Experiments (DoE) : Statistically optimize reagent stoichiometry and reaction time .

Q. How can degradation products be identified and mitigated during long-term storage?

  • Accelerated Stability Studies : Expose the compound to heat (40°C) and humidity (75% RH) for 4 weeks, then analyze via LC-MS to detect hydrolysis (e.g., free carboxylic acid) or oxidation byproducts.
  • Stabilizers : Add antioxidants (e.g., BHT) or desiccants (silica gel) to storage containers .

Q. What strategies address conflicting toxicity data for structurally similar piperidine derivatives?

  • In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assay on HEK293 cells) to establish baseline toxicity.
  • Metabolic Profiling : Use liver microsomes to identify reactive metabolites that may explain discrepancies .

Q. How can impurity profiling align with pharmaceutical quality standards for preclinical studies?

  • ICH Guidelines : Follow Q3A(R2) for identifying and quantifying impurities >0.1%.
  • Orthogonal Methods : Combine HPLC, GC-MS, and ion chromatography to detect organic volatile impurities or residual solvents .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions to minimize ester hydrolysis.
  • Analytical Cross-Checks : Use internal standards (e.g., deuterated analogs) for quantitative NMR.
  • Data Reproducibility : Document batch-specific variations in melting points or spectral data to identify synthesis inconsistencies .

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